1-Butanesulfonyl chloride is an organosulfur compound with the chemical formula and a CAS number of 2386-60-9. It is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group () attached to a chlorine atom. This compound appears as a colorless to pale yellow liquid and is known for its strong reactivity, particularly with water, leading to the release of toxic gases such as hydrogen chloride. It is primarily utilized in organic synthesis and as a reagent in various
1-Butanesulfonyl chloride can be synthesized through various methods:
1-Butanesulfonyl chloride finds applications primarily in:
Interaction studies involving 1-butanesulfonyl chloride focus on its reactivity profile with various nucleophiles. The compound's ability to react with amino acids, peptides, and proteins has been explored to understand its potential effects on biological systems. Such studies are crucial for assessing safety profiles and potential applications in drug development .
Several compounds share structural similarities with 1-butanesulfonyl chloride. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Methanesulfonyl chloride | Smallest member; used in similar reactions | |
Ethanesulfonyl chloride | Slightly larger; retains similar reactivity | |
Benzenesulfonyl chloride | Aromatic; used extensively in organic synthesis | |
Propanesulfonyl chloride | Intermediate size; exhibits similar reactivity |
1-Butanesulfonyl chloride is unique due to its balance between molecular size and reactivity, making it suitable for specific applications where larger or smaller sulfonyl chlorides may not be effective. Its ability to facilitate the formation of complex organic molecules while being less sterically hindered than larger counterparts allows for diverse synthetic pathways .
1-Butanesulfonyl chloride (CAS 2386-60-9) emerged as a compound of interest in the early 20th century during investigations into organosulfur chemistry. Initial synthetic routes were developed by Douglass and Johnson in 1938, who characterized its reactivity through reactions with ammonia to form sulfonamides. Subsequent work by Lee and Dougherty in 1940 expanded its utility in oxidative chlorination processes, particularly in the conversion of sulfur-containing compounds to sulfonyl chlorides. These foundational studies established 1-butanesulfonyl chloride as a versatile reagent for modifying organic molecules, paving the way for its adoption in pharmaceutical and materials science research.
As a sulfonyl chloride, 1-butanesulfonyl chloride serves as a critical electrophilic reagent for introducing sulfonate groups into organic frameworks. Its primary synthetic value lies in:
The compound’s linear butyl chain balances reactivity and steric accessibility, making it preferable to bulkier analogs like benzenesulfonyl chloride in certain applications.
1-Butanesulfonyl chloride belongs to the sulfonyl chloride subclass of organosulfur compounds, characterized by the −SO₂Cl functional group. Key structural and functional comparisons include:
Compound | Formula | Key Features |
---|---|---|
1-Butanesulfonyl chloride | C₄H₉ClO₂S | Linear alkyl chain; moderate reactivity |
Methanesulfonyl chloride | CH₃SO₂Cl | Smaller alkyl group; higher electrophilicity |
Benzenesulfonyl chloride | C₆H₅SO₂Cl | Aromatic ring; enhanced stability but lower solubility in polar solvents |
Unlike thiols or disulfides, sulfonyl chlorides like 1-butanesulfonyl chloride exhibit strong electrophilicity due to the electron-withdrawing sulfonyl group, enabling nucleophilic substitution at the sulfur center.
Recent advancements have broadened the scope of 1-butanesulfonyl chloride in synthetic and applied chemistry:
Ongoing studies focus on optimizing its reactivity under green chemistry conditions, such as using water as a solvent or recyclable catalysts.
1-Butanesulfonyl chloride is synthesized via two primary routes:
Recent innovations include microwave-assisted reactions, reducing synthesis times from hours to minutes while maintaining yields above 90%.
Key properties are summarized below:
Property | Value |
---|---|
Molecular weight | 156.63 g/mol |
Boiling point | 80–81°C at 9 mmHg |
Density | 1.208 g/mL at 25°C |
Refractive index | 1.454 |
Solubility | Decomposes in water; soluble in ether, benzene |
The compound’s moisture sensitivity necessitates anhydrous handling, as hydrolysis produces corrosive HCl gas.
1-Butanesulfonyl chloride enhances polymer networks by:
In heterogeneous catalysis, it functionalizes silica supports to anchor metal nanoparticles, enhancing catalytic activity in hydrogenation reactions. Its role in oxidative cleavage reactions aligns with sustainable chemistry goals by minimizing toxic byproducts.
Corrosive;Acute Toxic;Irritant